molecular formula C23H16ClF3N2 B2460851 2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole CAS No. 306977-78-6

2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole

Cat. No. B2460851
CAS RN: 306977-78-6
M. Wt: 412.84
InChI Key: JRZVCVCCYKZXPM-JLHYYAGUSA-N
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Description

2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole, or CSFMB, is a novel compound that has been studied for its potential applications in a variety of scientific fields. It is a heterocyclic organic compound with a unique structure that makes it suitable for use in a wide range of research applications. CSFMB has been studied for its ability to act as a catalyst in organic synthesis and for its potential use in drug design. In addition, its unique properties have been explored for its potential to be used in the development of materials for medical, optical, and electronic applications.

Scientific Research Applications

CSFMB has been studied for its potential applications in a variety of scientific fields. It has been studied for its ability to act as a catalyst in organic synthesis, and for its potential use in drug design. In addition, its unique properties have been explored for its potential to be used in the development of materials for medical, optical, and electronic applications. CSFMB has also been studied for its potential applications in biochemistry, as it has been shown to be a reversible inhibitor of the enzyme acetyl-CoA carboxylase.

Mechanism of Action

The mechanism of action of CSFMB is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid metabolism. This inhibition is believed to be reversible, meaning that the effects of CSFMB can be reversed when the compound is removed from the system.
Biochemical and Physiological Effects
The biochemical and physiological effects of CSFMB are not yet fully understood. However, it has been shown to inhibit the enzyme acetyl-CoA carboxylase, which is involved in fatty acid metabolism. In addition, it has been shown to have an effect on the expression of certain genes involved in fatty acid metabolism.

Advantages and Limitations for Lab Experiments

The use of CSFMB in laboratory experiments has a number of advantages, including its ability to act as a catalyst in organic synthesis and its potential use in drug design. Additionally, its unique properties make it suitable for use in the development of materials for medical, optical, and electronic applications. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and the difficulty in separating the desired product from the by-products.

Future Directions

There are a number of potential future directions for the study of CSFMB. These include further exploration of its potential applications in drug design and material development, as well as further study of its mechanism of action and biochemical and physiological effects. Additionally, further research into the synthesis methods of CSFMB could lead to more efficient and cost-effective production of the compound. Finally, further study of the potential toxicity of CSFMB could lead to the development of safer methods of use.

Synthesis Methods

The synthesis of CSFMB has been studied by a variety of research teams, and a number of methods have been developed. The most common method is the reaction of 4-chlorostyrene with 3-trifluoromethylbenzyl bromide in the presence of potassium carbonate and a base catalyst. This reaction produces a mixture of the desired product and by-products, which can be separated by column chromatography. Other methods for the synthesis of CSFMB have also been developed, including a one-pot synthesis and a microwave-assisted synthesis.

properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF3N2/c24-19-11-8-16(9-12-19)10-13-22-28-20-6-1-2-7-21(20)29(22)15-17-4-3-5-18(14-17)23(25,26)27/h1-14H,15H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZVCVCCYKZXPM-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)/C=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole

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